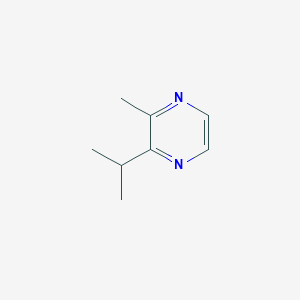

2-Isopropyl-3-methylpyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-propan-2-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6(2)8-7(3)9-4-5-10-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSYLBDZKBWDNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333918 | |

| Record name | 2-Isopropyl-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15986-81-9 | |

| Record name | 2-Methyl-3-isopropylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15986-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isopropyl-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Distribution of Alkylpyrazines in Biological Systems and Processed Products

Natural Occurrence in Plants and Microorganisms

Alkylpyrazines are synthesized by a variety of organisms, contributing to their chemical language and ecological interactions.

Presence in Fruits, Vegetables, and Herbs

A notable example of an alkylpyrazine found in vegetables is 2-isopropyl-3-methoxypyrazine (B1215460) (IPMP), a key aroma compound in bell peppers (Capsicum annuum). foodb.cafsbi-db.de This compound is responsible for the characteristic green, earthy, and pea-like notes. foodb.ca Its concentration is typically higher in unripe green bell peppers and decreases as the pepper ripens. artoftasting.nl IPMP has also been detected in other foods such as milk and milk products. foodb.ca Another related compound, 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP), is also a significant contributor to the aroma of bell peppers and is often referred to as the "bell pepper pyrazine". wikipedia.org The aroma of green bell peppers is a classic descriptor for wines high in IBMP, such as Sauvignon Blanc. artoftasting.nl

Identification in Microbial Metabolomes

Microorganisms are significant producers of a variety of alkylpyrazines. The yeast Saccharomyces cerevisiae, crucial in baking and brewing, is known to produce isopropyl methoxypyrazine as a metabolite. nih.gov A comparative metabolomic analysis of S. cerevisiae has identified a wide range of metabolites, including amino acids, organic acids, and other compounds, highlighting the complexity of its metabolic network. researchgate.netmdpi.com

The bacterium Paenibacillus polymyxa has been shown to produce a range of pyrazines, including 2,5-diisopropyl-pyrazine and 2-isopropyl-5-secbutyl-pyrazine, particularly when fed with the amino acid valine. mdpi.com

Role as Semiochemicals in Insects

Alkylpyrazines serve as vital chemical signals, or semiochemicals, in the insect world, mediating both intra- and interspecific communication. mdpi.comscience.gov For instance, 2,5-dimethylpyrazine (B89654) acts as a trail pheromone for ants like Atta sexdens. mdpi.com Certain bacteria, such as Serratia marcescens, which can be endosymbionts in insects, are involved in the biosynthesis of these pyrazine (B50134) pheromones. mdpi.com

Furthermore, 2-alkyl-methoxypyrazines, including 2-isopropyl-3-methoxypyrazine (IPMP), function as allomones in aposematic (warningly colored) insects, such as the seven-spot ladybird beetle (Coccinella septempunctata). mdpi.comresearchgate.net The distinctive odor of these pyrazines, combined with visual cues, forms a multimodal defense mechanism to deter predators. mdpi.com IPMP has been identified as a semiochemical in Harmonia axyridis beetles, where it can cause an off-flavor known as "ladybug taint" in grape juice if the beetles are accidentally processed with the grapes. nih.gov

Formation in Thermally Processed and Fermented Food Products

The desirable roasted and nutty aromas of many cooked and fermented foods are largely due to the formation of alkylpyrazines.

Contribution to Aroma Development during Thermal Processing

Thermal processes like roasting, baking, and frying are key to the formation of many flavor-active alkylpyrazines through the Maillard reaction. researchgate.netwikipedia.org This complex series of chemical reactions occurs between amino acids and reducing sugars at elevated temperatures.

In cocoa , the roasting of fermented beans is a critical step for developing its characteristic chocolate aroma. mdpi.comresearchgate.net Pyrazines such as 2,3,5-trimethylpyrazine (B81540) and tetramethylpyrazine are linked to strong "cocoa-chocolate" and "coffee" aromas. researchgate.net Research has shown that 2-isopropyl-3-methoxypyrazine also significantly contributes to the aroma of cocoa and bitter chocolate. researchgate.net A wide variety of pyrazines have been identified in cocoa and chocolate, contributing to a complex flavor profile with nutty, roasted, and earthy notes. researchgate.net

Similarly, the aroma of coffee is heavily influenced by the presence of numerous pyrazines formed during the roasting of the beans. kanegrade.com Compounds like 2-isopropyl-3-methoxypyrazine, 2-ethyl-3,5-dimethylpyrazine, and 2,3-diethyl-5-methylpyrazine (B150936) are among the influential aroma constituents. kanegrade.comresearchgate.net The presence of 2-isopropyl-3-methoxypyrazine can, however, also lead to an off-flavor known as "potato taste" in some East African coffees, which has been linked to the insect Antestiopsis. wikipedia.org

In other roasted products , such as sunflower seeds, the formation of pyrazines like 2-methylpyrazine (B48319), dimethylpyrazine isomers, and trimethylpyrazine contributes significantly to the desirable roasted aroma. nih.gov

Production during Fermentation Processes

Fermentation by various microorganisms is another significant pathway for the production of alkylpyrazines in food. researchgate.netasm.org

Bacillus subtilis, a bacterium commonly found in fermented foods like natto (fermented soybeans), is a notable producer of a wide range of alkylpyrazines. nih.govresearchgate.net Strains of B. subtilis have been shown to produce 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, and 2,3,5,6-tetramethylpyrazine. asm.orgnih.gov The biosynthesis of these compounds often starts from precursors like L-threonine and acetoin. nih.gov Different strains of B. subtilis exhibit varying capabilities in producing specific alkylpyrazines. nih.govmdpi.com

Bacillus megaterium has also been identified as a producer of various volatile compounds, including pyrazine derivatives like 2,5-dimethylpyrazine and 2-ethyl-3-methylpyrazine, which have shown antifungal and antioomycete activities. mdpi.com

The following tables summarize the occurrence and production of selected alkylpyrazines.

Interactive Data Table: Occurrence of Selected Alkylpyrazines in Natural Sources

| Compound | Source | Type of Organism/Product | Reference |

| 2-Isopropyl-3-methoxypyrazine | Bell Pepper (Capsicum annuum) | Vegetable | foodb.cafsbi-db.de |

| 2-Isopropyl-3-methoxypyrazine | Saccharomyces cerevisiae | Fungus (Yeast) | nih.gov |

| 2,5-Diisopropyl-pyrazine | Paenibacillus polymyxa | Bacterium | mdpi.com |

| 2,5-Dimethylpyrazine | Atta sexdens (Ant) | Insect (Pheromone) | mdpi.com |

| 2-Isopropyl-3-methoxypyrazine | Coccinella septempunctata (Ladybird) | Insect (Allomone) | researchgate.net |

Interactive Data Table: Formation of Selected Alkylpyrazines in Processed Products

| Compound | Product | Process | Producing Organism (if applicable) | Reference |

| 2-Isopropyl-3-methoxypyrazine | Cocoa/Chocolate | Thermal Processing (Roasting) | researchgate.net | |

| 2,3,5-Trimethylpyrazine | Cocoa/Chocolate | Thermal Processing (Roasting) | researchgate.net | |

| 2-Isopropyl-3-methoxypyrazine | Coffee | Thermal Processing (Roasting) | kanegrade.comresearchgate.net | |

| 2-Methylpyrazine | Roasted Sunflower Seeds | Thermal Processing (Roasting) | nih.gov | |

| 2,5-Dimethylpyrazine | Fermented Soybeans (Natto) | Fermentation | Bacillus subtilis | asm.orgnih.gov |

| 2,3,5,6-Tetramethylpyrazine | Fermented Soybeans (Natto) | Fermentation | Bacillus subtilis | asm.orgnih.gov |

| 2,5-Dimethylpyrazine | Fermentation | Bacillus megaterium | mdpi.com |

Biosynthesis and Chemical Synthesis Pathways of Pyrazines

Microbial Biosynthesis Mechanisms

The ability of microorganisms to produce pyrazines is a subject of significant interest, with research pointing to the metabolism of amino acids as a key factor. researchgate.net Various bacteria and fungi have been identified as producers of pyrazines, utilizing specific precursors and enzymatic reactions to construct the characteristic pyrazine (B50134) ring.

Role of Amino Acid Precursors

Experimental evidence strongly correlates amino acid metabolism with pyrazine production in microorganisms. researchgate.net The specific amino acids available to a microbe can significantly influence the type of pyrazine produced. For instance, yeast species cultured in media rich in isoleucine or leucine (B10760876) are known to produce pyrazines. researchgate.net Similarly, the addition of valine and glycine (B1666218) to the culture broth of Pseudomonas perolens has been observed to stimulate pyrazine production. researchgate.netoup.com

Research has identified L-threonine as a crucial precursor for the biosynthesis of certain alkylpyrazines. nih.govsemanticscholar.org In Bacillus subtilis, L-threonine serves as the starting point for the synthesis of 2,5-dimethylpyrazine (B89654) (2,5-DMP) and 2,3,5-trimethylpyrazine (B81540) (TMP). nih.gov The supplementation of culture media with L-threonine has been shown to enhance the production of these pyrazines. nih.gov Furthermore, studies with Serratia marcescens using radiolabeled precursors have confirmed that L-threonine is a key building block in its pyrazine biosynthesis pathway. researchgate.net

The following table summarizes the role of various amino acid precursors in the microbial biosynthesis of pyrazines:

| Amino Acid Precursor | Resulting Pyrazine(s) | Microorganism(s) |

| Valine, Glycine | 2-Methoxy-3-isopropylpyrazine | Pseudomonas perolens researchgate.netoup.com |

| Leucine, Isoleucine | Various pyrazines | Yeast species researchgate.net |

| L-Threonine | 2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine | Bacillus subtilis nih.gov |

| L-Threonine | Pyrazine metabolites | Serratia marcescens researchgate.netresearchgate.net |

| Valine, Leucine, Isoleucine | Various pyrazines | Paenibacillus aceti L14T d-nb.info |

Enzymatic Pathways and Metabolic Intermediates

The microbial synthesis of pyrazines is governed by specific enzymatic pathways. A key enzyme in this process is L-threonine-3-dehydrogenase (TDH) , which catalyzes the oxidation of L-threonine to L-2-amino-acetoacetate. semanticscholar.orgnih.gov This intermediate is unstable and can decarboxylate to form aminoacetone, a crucial precursor for pyrazine ring formation. nih.gov The inactivation of 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL), an enzyme that competes for the L-2-amino-acetoacetate intermediate, has been shown to improve the production of 2,5-DMP. semanticscholar.orgnih.gov

Another proposed pathway involves the amidation of an amino acid, followed by condensation with an α,β-dicarbonyl compound and a subsequent methylation reaction to form alkyl- and methoxy-substituted pyrazines. oup.com This pathway has been suggested for the synthesis of 2-methoxy-3-isopropylpyrazine in P. sativum. oup.com

While the role of O-methyltransferases in the final steps of methoxypyrazine biosynthesis is hypothesized, direct enzymatic evidence for 2-isopropyl-3-methylpyrazine specifically is still an area of active research.

Chemical Reaction Pathways in Food Systems

The appealing aromas of cooked foods are often the result of complex chemical reactions that occur at elevated temperatures. The formation of pyrazines, including this compound, is a hallmark of these reactions.

Maillard Reaction and Strecker Degradation Contributions

The Maillard reaction , a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary route for pyrazine formation in food. nih.govmdpi.com This complex cascade of reactions generates a plethora of flavor and aroma compounds. A critical component of the Maillard reaction is the Strecker degradation , which involves the interaction of α-dicarbonyl compounds (formed from sugar degradation) with amino acids. nih.govbaristahustle.com

The Strecker degradation leads to the formation of Strecker aldehydes and α-aminoketones. researchgate.net These α-aminoketones are key intermediates that can then undergo further reactions to form pyrazines. researchgate.netresearchgate.net The specific amino acid involved in the Strecker degradation influences the resulting pyrazine structure.

Condensation Reactions of α,β-Dicarbonyls and Amines

The formation of the pyrazine ring in food systems often involves the condensation of α,β-dicarbonyl compounds with amines. oup.commdpi.com The α-aminoketones generated during the Strecker degradation can self-condense to form dihydropyrazines, which are then oxidized to the corresponding pyrazines. researchgate.netresearchgate.net

Alternatively, two molecules of an α-dicarbonyl compound can react with ammonia (B1221849) to form hydroxy-pyrazines. researchgate.net The ammonia can be derived from the degradation of amino acids. The condensation of an amino sugar with an α-dicarbonyl derivative and ammonia is another proposed pathway for pyrazine formation. researchgate.net

The following table outlines the key reactions involved in the chemical formation of pyrazines in food:

| Reaction | Reactants | Key Products/Intermediates |

| Maillard Reaction | Amino acids, Reducing sugars | Melanoidins, Flavor compounds nih.govmdpi.com |

| Strecker Degradation | α-Dicarbonyl compounds, Amino acids | Strecker aldehydes, α-Aminoketones baristahustle.comresearchgate.net |

| Condensation | α-Aminoketones | Dihydropyrazines, Pyrazines researchgate.net |

| Condensation | α,β-Dicarbonyls, Amines/Ammonia | Pyrazines, Hydroxy-pyrazines oup.comresearchgate.net |

Synthetic Methodologies for Alkylpyrazines

The commercial demand for pyrazines as flavor and fragrance additives has driven the development of various synthetic methodologies. A common approach involves the reaction of 2,3-dichloropyrazine (B116531) with appropriate alkylating agents, such as isopropylamine (B41738) and methylamine, to produce this compound. ontosight.ai

Another classical method is the Gutknecht pyrazine synthesis, which involves the self-condensation of α-amino ketones followed by dehydrogenation. nbu.ac.in More modern methods focus on improving yields and employing milder reaction conditions. These can include the condensation of 1,2-diketones with diamines. d-nb.info Chemo-enzymatic approaches are also being explored, combining chemical precursors with enzymatic catalysis to achieve specific pyrazine structures. d-nb.info For instance, the use of aminotransferases can facilitate the synthesis of symmetrically substituted pyrazines. d-nb.inforesearchgate.net

Development of Novel Chemical Synthetic Routes

The traditional and most direct chemical route to synthesize pyrazines involves the condensation of 1,2-diketones with 1,2-diamines, which proceeds through a dihydropyrazine (B8608421) intermediate. tandfonline.com However, this classical method often suffers from drawbacks such as harsh reaction conditions, low yields, and complex work-up procedures. tandfonline.com Consequently, research has focused on developing novel, more efficient, and environmentally benign synthetic strategies.

One specific route to this compound involves the condensation of 4-methyl-2,3-pentanedione with ethylenediamine (B42938) to form 2-isopropyl-3-methyl-5,6-dihydropyrazine, which is subsequently oxidized to yield the final pyrazine product. google.com

Recent advancements in chemical synthesis have explored various catalytic systems to improve efficiency and yield. These include:

Vapor phase reactions using catalysts like granular alumina (B75360) for the reaction of diamines with diols. tandfonline.com

Patented catalytic systems employing copper-chromium, copper-zinc-chromium, zinc-phosphoric acid-manganese, and silver for preparing compounds like 2-methylpyrazine (B48319) from ethylenediamine and propylene (B89431) glycol. tandfonline.comajgreenchem.com

Dehydrogenation of piperazines in the presence of a palladium catalyst to produce the corresponding pyrazines in high yields. tandfonline.comajgreenchem.com

Tandem oxidation processes using manganese dioxide (MnO₂) to catalyze the reaction of α-hydroxy ketones with 1,2-diamines, although this method may require high catalyst loading and result in modest yields. tandfonline.comajgreenchem.com

Table 1: Comparison of Various Chemical Synthesis Strategies for Pyrazines

| Synthesis Strategy | Precursors | Catalyst/Conditions | Key Features | Citations |

|---|---|---|---|---|

| Classical Condensation | 1,2-Diketones + 1,2-Diamines | Often requires subsequent oxidation | Straightforward and classical route. | tandfonline.com |

| Specific Synthesis | 4-Methyl-2,3-pentanedione + Ethylenediamine | Subsequent oxidation | Direct route to this compound. | google.com |

| Vapor Phase Reaction | Diamines + Diols | Granular Alumina | High-temperature process. | tandfonline.com |

| Catalytic Dehydrogenation | Piperazines | Palladium (Pd) | High yield of pyrazine product. | tandfonline.comajgreenchem.com |

| Tandem Oxidation | α-Hydroxy ketones + 1,2-Diamines | Manganese Dioxide (MnO₂) | Tandem oxidation process. | tandfonline.comajgreenchem.com |

| Green Synthesis | 1,2-Diketones + 1,2-Diamines | Onion Extract | Environmentally benign, cost-effective. | ajgreenchem.com |

Biocatalytic and Fermentation Approaches for Pyrazine Production

Biotechnological methods for pyrazine production are gaining significant attention as they align with the growing demand for natural and sustainably sourced ingredients. d-nb.inforesearchgate.net These approaches, which include direct fermentation and biocatalytic conversions, operate under mild, aqueous conditions and are considered "natural" processes by food authorities. researchgate.netsciety.org

Biocatalysis involves the use of isolated enzymes to perform specific chemical transformations. A notable chemo-enzymatic approach uses ω-transaminases (ATAs) to catalyze the amination of α-diketone precursors. nih.gov The resulting α-amino ketones then undergo oxidative dimerization to form symmetrical pyrazines. nih.gov For instance, the (S)-selective ATA-113 has been successfully employed for this purpose, yielding various pyrazine products. d-nb.info Another biocatalytic strategy employs L-threonine dehydrogenase from Cupriavidus necator to generate aminoacetone from the natural amino acid L-threonine. researchgate.netsciety.org This intermediate can then dimerize and react further to produce asymmetric trisubstituted pyrazines with yields of up to 96%. researchgate.netsciety.org

Fermentation utilizes whole microbial cells to produce pyrazines from simple precursors like sugars and amino acids. d-nb.info Several bacterial and fungal species have been identified as potent pyrazine producers. Bacillus species, particularly Bacillus subtilis, are well-known for producing a range of alkylpyrazines, including 2,5-dimethylpyrazine, trimethylpyrazine, and tetramethylpyrazine. mdpi.comnih.gov The production can be enhanced by supplementing the fermentation medium with precursors such as L-threonine. nih.gov For example, optimizing fermentation conditions for a recombinant Bacillus licheniformis strain overexpressing L-threonine-3-dehydrogenase (TDH) significantly increased the yield of 2,3,5-trimethylpyrazine to 44.52 ± 0.21 mg/L. mdpi.com

Other microorganisms have also shown potential. Paenibacillus aceti has been identified as a highly efficient producer of pyrazines, including 2-iso-butyl-3-methylpyrazine. d-nb.info Additionally, mycelial fungi, such as certain Penicillium species, have been shown to produce methoxypyrazines, which are high-value aroma compounds. up.ac.za For instance, Penicillium purpurogenum was found to produce 2-methoxy-3-isobutylpyrazine (MIBP). up.ac.za

Table 2: Examples of Pyrazine Production via Fermentation and Biocatalysis

| Organism/Enzyme | Precursor(s) | Pyrazine(s) Produced | Key Findings | Citations |

|---|---|---|---|---|

| ω-Transaminase (ATA-113) | α-Diketones, Isopropylamine | Symmetrical Pyrazines | Chemo-enzymatic synthesis via oxidative dimerization of α-amino ketones. | d-nb.infonih.gov |

| L-threonine dehydrogenase | L-Threonine | Asymmetric Trisubstituted Pyrazines | Generates aminoacetone in situ; yields up to 96%. | researchgate.netsciety.org |

| Bacillus subtilis | L-Threonine, Acetoin | 2,5-Dimethylpyrazine, Trimethylpyrazine, Tetramethylpyrazine | Common in fermented foods like natto. | mdpi.comnih.gov |

| Bacillus licheniformis (recombinant) | D-Glucose, L-Threonine | 2,3,5-Trimethylpyrazine | Yield increased to 44.52 mg/L after optimization. | mdpi.com |

| Paenibacillus aceti | Not specified | 2,3-di-iso-butylpyrazine, 2-iso-butyl-3-methylpyrazine | Highly efficient pyrazine producer isolated from acetic acid fermentation. | d-nb.info |

| Penicillium purpurogenum | Not specified | 2-methoxy-3-isobutylpyrazine (MIBP) | Fungi identified as potential producers of high-value methoxypyrazines. | up.ac.za |

Sensory and Olfactory Research on Alkylpyrazines, with an Emphasis on 2 Isopropyl 3 Methoxypyrazine Ipmp

Aroma and Flavor Profiles of Key Alkylpyrazines

Alkylpyrazines are a group of volatile organic compounds known for their potent and diverse aroma profiles, which play a significant role in the sensory characteristics of many foods and beverages. tdx.cat

The sensory descriptors for alkylpyrazines, particularly 2-isopropyl-3-methoxypyrazine (B1215460) (IPMP), cover a wide spectrum of aromas, often characterized by their "green" and "earthy" notes. tdx.cat In fact, research has identified IPMP as a key compound responsible for the beany, earthy, and pea-like taste in various foods. foodb.cahmdb.ca

Specifically, IPMP is often associated with the aroma of green bell peppers, peas, and earthy or vegetative notes. chemimpex.comgravitywinehouse.com It is also described as having a raw potato or potato skin character. researchgate.netaroxa.comflavoractiv.com At low concentrations, typically between 1 and 10 parts per million, IPMP can exhibit beany characteristics, described as green/peapod or brown. researchgate.net Other descriptors associated with alkylpyrazines in general include roasted and nutty notes. tdx.cat

The "beany" aroma itself is a complex perception that can include musty/earthy, musty/dusty, and sour aromatic attributes, along with characterizing notes like green/pea pod, nutty, or brown. researchgate.net While IPMP is naturally present in peas and contributes to their green and earthy flavor, other pyrazines formed during processes like roasting can introduce nutty and roasted flavors that may mask the initial beany notes. tandfonline.com

The table below summarizes the common sensory descriptors associated with 2-isopropyl-3-methoxypyrazine.

| Sensory Descriptor | Associated Food/Aroma |

| Earthy | Dug soil, Potato skins aroxa.com |

| Beany | General beany flavor foodb.cahmdb.ca |

| Pea | Green peas foodb.cahmdb.cagravitywinehouse.com |

| Green | Green bell pepper, Vegetative chemimpex.comgravitywinehouse.com |

| Nutty | Brazil nut, Roasted scribd.com |

| Roasted | Roasted notes scribd.com |

| Potato | Raw potato, Potato bin researchgate.netflavoractiv.com |

Sensory Threshold Determination for 2-Isopropyl-3-methoxypyrazine (IPMP)

The sensory threshold of a compound is the minimum concentration at which it can be detected by the human senses. For IPMP, this threshold is remarkably low, meaning it can be detected at very small concentrations. wikipedia.org

The detection threshold of IPMP varies significantly depending on the medium (matrix) in which it is present and the method of evaluation (orthonasal vs. retronasal). researchgate.netnih.gov Orthonasal detection refers to smelling through the nose, while retronasal detection occurs when aromas are perceived in the mouth during consumption. researchgate.net

In water, the detection threshold for IPMP is reported to be between 1 and 2 nanograms per liter (ng/L). tdx.catnih.gov In wine, the thresholds are generally higher and differ between white and red varieties. For white wine, the reported range is 0.3 to 1.6 ng/L, while for red wine, it is typically 1 to 2 ng/L. researchgate.net

A specific study determined the following best estimate thresholds (BETs) for IPMP in different wine styles:

Chardonnay (White Wine): 0.32 ng/L (orthonasal) nih.gov

Gewürztraminer (White Wine): 1.56 ng/L (orthonasal) and 1.15 ng/L (retronasal) nih.gov

Red Wine Blend (Baco Noir and Marechel Foch): 1.03 ng/L (orthonasal) and 2.29 ng/L (retronasal) nih.gov

The table below provides a detailed look at the detection thresholds of IPMP in various matrices.

| Matrix | Orthonasal Threshold (ng/L) | Retronasal Threshold (ng/L) |

| Water | 1-2 tdx.catnih.gov | Not specified |

| White Wine (general) | 0.3-1.6 researchgate.net | Not specified |

| Red Wine (general) | 1-2 researchgate.net | Not specified |

| Chardonnay | 0.32 nih.gov | Not specified |

| Gewürztraminer | 1.56 nih.gov | 1.15 nih.gov |

| Red Wine Blend | 1.03 nih.gov | 2.29 nih.gov |

Several factors can influence the detection threshold of IPMP. The style of the wine is a significant factor; for instance, the orthonasal detection threshold of IPMP was found to be higher in a more aromatic Gewürztraminer (1.5 ng/L) compared to a Chardonnay (0.3 ng/L). researchgate.net This is because the more intense aroma of the Gewürztraminer can mask the presence of IPMP, requiring a higher concentration for it to be detected. researchgate.net

The mode of evaluation, whether orthonasal or retronasal, also plays a crucial role. researchgate.net As seen in the Gewürztraminer and red wine blend examples, the detection thresholds can differ between sniffing and tasting. nih.gov Furthermore, there is a large variation in individual sensitivity to IPMP, meaning some people can detect it at much lower concentrations than others. nih.gov Interestingly, one study found no significant difference in detection thresholds between winemakers and non-winemakers. nih.gov Another study noted that familiarity with "ladybug taint," an off-flavor caused by IPMP, was inversely correlated with detection thresholds in Gewürztraminer. nih.gov

Impact on Food and Beverage Quality

The presence of IPMP can have both positive and negative effects on the quality of food and beverages, largely depending on its concentration.

In certain wine varieties, IPMP is considered a key component of their characteristic flavor profile. nih.gov For example, it contributes to the "green" or "vegetal" notes in Sauvignon blanc and Cabernet Sauvignon wines. gravitywinehouse.comwikipedia.org When present at concentrations near its detection threshold, IPMP can add a pleasant varietal aroma to Sauvignon Blanc wines. researchgate.net However, at excessive levels (generally considered to be ≥15 ng/L for the related compound IBMP), it can result in an undesirable herbaceous off-flavor. researchgate.net

Association with Undesirable Off-Flavors (e.g., Ladybug Taint in Wine)

2-Isopropyl-3-methoxypyrazine (IPMP) is a potent aroma compound that can be responsible for undesirable off-flavors in wine, most notably the phenomenon known as "ladybug taint" (LBT). nih.govresearchgate.net This taint arises when certain species of ladybugs (Coccinellidae) are accidentally incorporated with grapes during harvest and processing. nih.gov The multicolored Asian ladybeetle (Harmonia axyridis) is a primary species implicated in this wine fault, which was introduced to North America and Europe for pest control. nih.gov When these beetles are stressed or crushed, they release their hemolymph, which contains IPMP, leading to the contamination of the grape must. nih.govtypepad.com

The sensory impact of IPMP is significant due to its extremely low detection threshold in wine, which can be as low as 0.3 to 2 nanograms per liter (ng/L). nih.gov Wines affected by ladybug taint are often characterized by excessively green, bell pepper, and peanut-like aromas and flavors. nih.govresearchgate.net These off-flavors can mask the desirable varietal characteristics of the wine, rendering it unpalatable and of poor quality. openagrar.de In some cases, the taint is so severe that it has led to significant economic losses, such as the dumping of one million liters of wine in Ontario in 2001. winewisdom.com

The aroma profile of ladybug taint is directly linked to IPMP and other related methoxypyrazines. nih.gov Research has identified several key descriptors associated with this off-flavor.

Table 1: Sensory Descriptors Associated with Ladybug Taint in Wine

| Sensory Descriptor | Associated Methoxypyrazine(s) | Source(s) |

|---|---|---|

| Peanuts | 2-Isopropyl-3-methoxypyrazine (IPMP) | nih.govwinewisdom.com |

| Asparagus | 2-Isopropyl-3-methoxypyrazine (IPMP) | openagrar.dewinewisdom.com |

| Bell Pepper | 2-Isopropyl-3-methoxypyrazine (IPMP) | nih.govwinewisdom.com |

| Earthy | 2-Isopropyl-3-methoxypyrazine (IPMP) | nih.govwinewisdom.com |

| Herbaceous | 2-Isopropyl-3-methoxypyrazine (IPMP) | nih.govwinewisdom.com |

| Green Beans | Not specified | nih.gov |

| Potatoes | 2-Isopropyl-3-methoxypyrazine (IPMP) | nih.gov |

| Musty | Not specified | nih.gov |

This table is interactive. You can sort the data by clicking on the column headers.

Modulation by Processing and Biological Factors (e.g., Yeast Strain Influence on IPMP in Wine)

The concentration and perception of 2-isopropyl-3-methoxypyrazine in wine are not solely dependent on its initial presence in the grapes but can also be modulated by various processing and biological factors. sun.ac.zanih.gov Among these, the choice of yeast strain for fermentation has been identified as a significant factor that can influence the final concentration and sensory impact of IPMP. ucdavis.eduresearchgate.net

While it is generally understood that methoxypyrazines like IPMP are not significantly modified by yeast during fermentation, some studies have shown that certain yeast strains can alter their concentrations. sun.ac.zaresearchgate.net Research on Cabernet Sauvignon wine intentionally spiked with IPMP revealed that different commercial Saccharomyces yeast strains have varying effects on the final concentration of this compound. ucdavis.eduresearchgate.net

One study demonstrated that fermentation with the Lalvin BM45™ yeast strain resulted in a significant increase in IPMP concentration, while other strains such as Lalvin EC1118®, Lalvin ICV-D21, and Lalvin ICV-D80 had no significant effect on its levels. ucdavis.eduresearchgate.net The mechanism for this increase is not fully understood, but it has been proposed that it is not due to contamination of the yeast preparation itself. ucdavis.edu It is speculated that some yeast strains may have the capacity to synthesize IPMP or regulate its formation by other microbes. researchgate.net

Table 2: Effect of Different Saccharomyces Yeast Strains on IPMP Concentration in Cabernet Sauvignon Wine

| Yeast Strain | Initial IPMP (ng/L) | Final IPMP (ng/L) | Change in IPMP (%) | Source(s) |

|---|---|---|---|---|

| Lalvin BM45™ | 30 | ~38.7 | +29% | ucdavis.eduresearchgate.net |

| Lalvin EC1118® | 30 | ~30 | 0% | ucdavis.eduresearchgate.net |

| Lalvin ICV-D21 | 30 | ~30 | 0% | ucdavis.eduresearchgate.net |

This table is interactive. You can sort the data by clicking on the column headers.

Beyond directly altering the concentration, yeast strains can also modulate the sensory perception of IPMP through the production of other aroma compounds that can mask or enhance its "green" characteristics. ucdavis.edusoton.ac.uk For instance, in a study with Cabernet Sauvignon containing elevated IPMP, the wine fermented with the EC1118 strain was rated highest for green pepper and canned green vegetable aromas. ucdavis.edu In contrast, wines fermented with the D21 strain showed low intensity of attributes associated with ladybug taint and higher intensity of desirable jammy and red berry flavors, suggesting this strain may be preferable for juices with high IPMP levels. ucdavis.edu

Furthermore, research into non-Saccharomyces yeasts has shown their potential to mask the perception of green aromas associated with another methoxypyrazine, IBMP, even without significantly changing its concentration. soton.ac.uk This suggests a similar masking effect could be possible for IPMP, offering another avenue for mitigating its negative sensory impact in wine.

Analytical Methodologies for Pyrazines, Including 2 Isopropyl 3 Methylpyrazine and 2 Isopropyl 3 Methoxypyrazine

Sample Preparation Techniques

Effective sample preparation is critical for isolating pyrazines from the sample matrix and concentrating them to levels suitable for detection.

Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds like pyrazines from various samples. scispace.comnih.govresearchgate.net This method involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample, where volatile analytes are adsorbed onto the fiber. scispace.com The fiber is then transferred to the injector of a gas chromatograph for thermal desorption and analysis. scispace.com

The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time, and temperature. nih.govresearchgate.netacs.org For instance, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to provide high extraction efficiency for a broad range of pyrazines. nih.govresearchgate.netconsensus.app Optimization of parameters is crucial; studies have shown that extraction time and temperature are the most significant variables affecting the extraction of pyrazines. nih.govresearchgate.net For example, in the analysis of Chinese liquors, optimal conditions involved diluting the sample, saturating it with NaCl to increase analyte volatility (a technique known as "salting-out"), and equilibrating at 50°C for 15 minutes, followed by a 30-minute extraction. nih.govcoresta.org

HS-SPME has been successfully applied to the analysis of pyrazines in a variety of matrices, including yeast extract, perilla seed oils, cocoa beans, and alcoholic beverages. scispace.comnih.govresearchgate.netacs.orgnih.govnih.gov The method is valued for its simplicity, sensitivity, and ability to simultaneously clean up and pre-concentrate analytes from microbial samples. d-nb.info

Table 1: Examples of Optimized HS-SPME Conditions for Pyrazine (B50134) Analysis

| Matrix | Fiber Type | Extraction Temperature (°C) | Extraction Time (min) | Key Findings |

| Yeast Extract | 50/30 µm DVB/CAR/PDMS | Optimized via Response Surface Methodology | Optimized via Response Surface Methodology | Extraction time and temperature were the most significant variables. nih.govresearchgate.netconsensus.app |

| Perilla Seed Oils | Not Specified | Optimized | Optimized | Method showed low limits of detection (0.07–22.22 ng/g) and good precision. acs.orgnih.gov |

| Chinese Liquors | Not Specified | 50 | 30 | Sample dilution and salting-out improved extraction efficiency. nih.gov |

| Microbial Samples | 75 µm PDMS/Carboxen | 50 | 50 | Optimal conditions were determined for screening volatile alkylpyrazines. d-nb.info |

| Electronic Cigarette Liquids | DVB/CAR/PDMS | 50 | 20 | Salting-out with KCl solution was used to enhance extraction. coresta.org |

Besides HS-SPME, several other techniques are employed for pyrazine extraction.

Liquid-Liquid Extraction (LLE): This is a conventional method used for isolating pyrazines. oup.com In one study, pyrazines in Chinese liquors were identified by first adjusting the sample pH, concentrating it, and then performing LLE with diethyl ether. nih.gov The choice of solvent is critical; hexane (B92381) has been used to extract pyrazines without co-extracting undesirable imidazole (B134444) derivatives, while solvents like methyl-t-butyl ether (MTBE) or ethyl acetate (B1210297) may require further cleanup steps. oup.com

Distillation: This technique can be used to isolate volatile pyrazines from non-volatile components in a reaction mixture, leaving behind undesirable compounds like imidazoles. oup.com

Supported Liquid Membrane (SLM) Extraction: A newer, environmentally friendly technique that has been proposed for extracting and concentrating pyrazines from by-products like fusel oil. naturalingredientsrd.eu

QuEChERS: This method, which stands for "Quick, Easy, Cheap, Effective, Rugged, and Safe," is considered an accessible and effective sample preparation technique that can be easily combined with gas chromatography for the analysis of methoxypyrazines in wine. bio-conferences.org

Chromatographic Separation Techniques

Once extracted, pyrazines are typically separated using chromatographic methods before detection.

Gas chromatography is the most widely used analytical technique for the separation and characterization of pyrazines. researchgate.net The separation is typically achieved using capillary columns with various stationary phases. coresta.orgnih.gov The choice of the GC column is important for resolving complex mixtures of pyrazines, especially positional isomers which can have very similar mass spectra. researchgate.net

For example, a DB-WAX column was found to be more effective than a DB-5MS column for separating 2,5-dimethylpyrazine (B89654) from matrix interferences in microbial samples. d-nb.info In other studies, columns of contrasting polarity, such as BP5 and BP20, have been used to characterize methoxypyrazines. openagrar.de Comprehensive two-dimensional gas chromatography (GC x GC) offers enhanced separation power and has been shown to provide lower limits of quantification for target alkylpyrazines compared to single-dimension GC. nih.gov

Spectrometric Detection and Identification

Following separation by GC, mass spectrometry is the predominant technique for the detection, identification, and quantification of pyrazines due to its high sensitivity and specificity. openagrar.de

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly employed method for pyrazine analysis. nih.govresearchgate.net However, since many positional isomers of alkylpyrazines produce very similar mass spectra, unambiguous identification can be challenging. researchgate.net

To overcome this limitation, tandem mass spectrometry (GC-MS/MS) is increasingly used. acs.orgnih.gov This technique offers higher accuracy, sensitivity, and specificity. acs.orgsciopen.com It allows for the selection of a specific parent ion for fragmentation, generating a unique daughter ion spectrum that can be used for more confident identification and quantification, even in complex matrices. acs.orgnih.gov Different types of mass spectrometers are used, including:

Ion Trap Mass Spectrometry (ITMS): GC-ITMS has been assessed for the analysis of substituted pyrazines. nih.gov

Time-of-Flight Mass Spectrometry (TOFMS): GC-TOFMS and GC x GC-TOFMS have been used for analyzing pyrazines in potato chips, with GC x GC-TOFMS offering the best performance and enabling non-target screening of other N-containing heterocyclic compounds. nih.gov

Triple Quadrupole Mass Spectrometry (QqQ-MS/MS): This is a common platform for quantitative tandem MS analysis, providing low detection limits and high precision. acs.orgnih.govsciopen.com

In addition to GC-MS, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC–MS/MS) has also been developed for the analysis of pyrazines in liquid samples like Baijiu, offering a rapid, direct injection method. nih.gov

Environmental Fate and Degradation Studies of Alkylpyrazines in Water Systems

Occurrence as Taste and Odor (T&O) Compounds in Drinking Water

While 2-isopropyl-3-methylpyrazine itself is noted for a characteristic nutty, earthy, or sweet odor, its presence in drinking water is primarily linked to the degradation of a related, well-documented taste and odor (T&O) compound: 2-isopropyl-3-methoxypyrazine (B1215460) (IPMP). scribd.comontosight.ai IPMP is a potent odorant, responsible for undesirable earthy, musty, or rotten vegetable aromas in water, detectable by human taste at concentrations as low as 2 nanograms per liter. researchgate.netwikipedia.org

This parent compound, IPMP, has been frequently identified in water reservoir systems globally. scribd.com Conventional water treatment methods often struggle to remove it effectively. nih.gov Crucially, during advanced water treatment processes designed to eliminate IPMP, this compound has been identified as a key transformation by-product. scribd.com Specifically, studies on the ozonation of IPMP have confirmed the formation of this compound, among other degradation products. scribd.com Therefore, its occurrence in treated water is a direct consequence of the breakdown of its methoxylated precursor.

Advanced Oxidation Processes (AOPs) for Removal

The removal of taste and odor compounds like IPMP, which leads to the formation of this compound, is a primary focus of advanced oxidation processes (AOPs) in water treatment. These processes utilize highly reactive radicals to break down resilient organic molecules.

Efficacy of Ozonation and Catalytic Ozonation

Ozonation has proven to be an effective technology for the degradation of IPMP. Studies have demonstrated that ozonation can achieve over 90% removal of IPMP (at an initial concentration of 100 ng/L) within 15 minutes of treatment at a neutral pH of 6.8. researchgate.net

Catalytic ozonation, which combines ozone with a catalyst, can further enhance removal efficiency. In a comparative study, the catalytic ozonation of IPMP in the presence of γ-AlOOH (HAO) or γ-Al2O3 (RAO) achieved removal rates of 94.2% and 90.0%, respectively, in neutral pH water. researchgate.net These processes are effective in degrading the parent compound, which is the source of this compound.

Performance of UV-Based Oxidation Processes (e.g., UV/Chlorine, UV/Hydrogen Peroxide)

UV-based AOPs are also highly effective in degrading IPMP. Direct photolysis at a wavelength of 254 nm is largely ineffective, with removal rates below 10% even at high UV doses. nih.gov However, when combined with oxidants like chlorine or hydrogen peroxide, the efficacy increases dramatically.

UV/Hydrogen Peroxide (UV/H₂O₂): This process has shown a higher degradation rate for IPMP compared to UV/Chlorine under certain conditions (5 mg/L oxidant dose, 1000 mJ/cm² UV dose). nih.gov

UV/Chlorine (UV/Cl₂): The UV-A/Chlorine process is also a promising and efficient method for the removal of IPMP from both ultrapure and drinking water. researchgate.netnih.gov The formation of various reactive species, including hydroxyl radicals (HO•), enhances the degradation of the parent pyrazine (B50134) compound. nih.gov

A comparative study found that IPMP is more reactive with hydroxyl radicals, the primary species in the UV/H₂O₂ process, than with the reactive chlorine species (RCS) generated during the UV/Cl₂ process. nih.gov

Degradation Kinetics and Influence of Operational Parameters

The efficiency of AOPs is governed by various operational parameters, which influence the degradation kinetics of the target compound.

Ozonation: The degradation of IPMP by ozonation typically follows pseudo-first-order kinetics. researchgate.net Key influencing parameters include:

pH: Higher pH values tend to accelerate the degradation of IPMP. One study noted that increasing the pH from 6.8 to 8.6 improved the removal rate to some degree. researchgate.net

Initial Concentration: The removal efficiency is inversely related to the initial concentration of the compound. As the initial concentration of IPMP was increased from 100 to 400 ng/L, the removal efficiency successively decreased. researchgate.net

UV-Based AOPs:

pH: The pH of the water has a significant impact on the performance of the UV/Cl₂ process for removing T&O compounds. nih.gov

Initial Oxidant Dosage: The initial chlorine dosage significantly influences the degradation efficiency of IPMP in the UV-A/Chlorine process under neutral pH conditions. nih.gov

Water Matrix: The presence of other substances in the water (the "matrix") can inhibit degradation efficiency. The removal of IPMP was found to be slightly inhibited when using drinking water as the matrix compared to ultrapure water. nih.gov

The table below summarizes the electrical energy per order (EED), a measure of energy efficiency, for the degradation of IPMP using UV-based AOPs.

| Process | Target Removal | EED (kWh m⁻³) | Reference |

|---|---|---|---|

| UV/H₂O₂ | 90% | 0.156 | nih.gov |

| UV/Cl₂ | 50% | 0.174 | nih.gov |

Identification of Degradation By-products and Proposed Transformation Pathways

The degradation of IPMP via AOPs results in a series of transformation products (TPs), including the titular this compound. The specific by-products formed depend on the treatment process used.

Ozonation: During the ozonation of IPMP, the molecule undergoes significant alteration. One of the key identified by-products is This compound , formed through the removal of the methoxy (B1213986) group from the parent compound. scribd.com Other major intermediate by-products identified via gas chromatography-mass spectrometry (GC-MS) include various acid esters and carboxylic acids. scribd.comresearchgate.net This indicates that the ozonation pathway involves both demethylation and oxidative cleavage of the pyrazine ring and its substituents.

UV-A/Chlorine: The degradation pathway for the UV-A/Chlorine process appears to differ from that of ozonation. This process enhances the degradation of IPMP primarily through the formation of hydroxy, hydroperoxy, and dealkylated derivatives. nih.gov Notably, chlorinated by-products were identified only in trace amounts, suggesting that the primary reaction mechanism involves attack by hydroxyl radicals rather than chlorine addition. nih.gov

The table below lists the identified degradation by-products from the ozonation of 2-isopropyl-3-methoxypyrazine.

| By-product | Reference |

|---|---|

| This compound | scribd.com |

| 2-hydroxy-3-methylbutyric acid methyl ester | scribd.com |

| 3-methyl-2-oxobutanoic acid methyl ester | scribd.com |

| 4-methyl-2-oxovaleric acid | scribd.com |

| 2-methylpropanoic acid | scribd.com |

| 3-methyl-2-oxobutanoic acid | scribd.com |

| 3-methylbutanoic acid | scribd.com |

Biological Activities and Interactions of Pyrazines

Antimicrobial Properties

Pyrazine (B50134) derivatives are noted for their biological activities, including antimicrobial and antifungal properties. ontosight.ai Research into various alkylated pyrazines has revealed their potential to inhibit the growth of a range of microorganisms.

Antibacterial Efficacy (e.g., against Escherichia coli, Staphylococcus aureus)

While specific minimum inhibitory concentration (MIC) data for 2-isopropyl-3-methylpyrazine against Escherichia coli and Staphylococcus aureus are not extensively detailed in the available literature, broader studies on alkylpyrazines indicate a pattern of antibacterial action. For instance, pyrazine compounds bearing isopropyl or isobutyl groups are considered promising antimicrobial agents. google.com

Studies on structurally similar compounds provide insight into the potential efficacy. Research on 2-isobutyl-3-methylpyrazine (B76351), a close analog, has demonstrated strong bactericidal properties against both E. coli and S. aureus. mdpi.com Another related compound, 2-isopropyl-5-methylpyrazine, also showed antibacterial effects against these bacteria, although it was found to be weaker than some other isobutyl-containing pyrazines. mdpi.com The general trend suggests that the structure and hydrophobicity of the alkyl substituents on the pyrazine ring influence the antibacterial potency. mdpi.com

Table 1: Antibacterial Activity of Related Alkylpyrazines

| Compound | Target Bacteria | Activity Noted |

|---|---|---|

| 2-Isobutyl-3-methylpyrazine | E. coli, S. aureus | Strong bactericidal properties. mdpi.com |

| 2-Isopropyl-5-methylpyrazine | E. coli, S. aureus | Antibacterial activity observed. mdpi.com |

Antifungal and Antioomycete Properties

The antifungal potential of pyrazine derivatives has been a subject of investigation, particularly concerning plant pathogens. mdpi.com As with its antibacterial profile, direct studies on this compound are limited, but research on related structures is informative. ontosight.ai

A study focusing on pyrazine analogs of chalcones, which incorporated an isopropyl group at position 5 of the pyrazine ring, tested their efficacy against eight fungal strains. The results indicated that the only susceptible strain was Trichophyton mentagrophytes. Interestingly, the study found that replacing a propyl group with a branched isopropyl group did not decisively alter the antifungal activity against this fungus. researchgate.net Other research has highlighted that various pyrazine derivatives produced by microorganisms exhibit potent inhibitory effects against oomycete pathogens like Phytophthora capsici and fungal pathogens such as Rhizoctonia solani. mdpi.com

Biochemical Interactions within Biological Systems

The interaction of small molecules like this compound with biological macromolecules and their subsequent metabolic fate are crucial to understanding their physiological impact.

Binding to Human Serum Albumin and Quenching Mechanisms

Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is a primary transporter for a vast array of molecules, including drugs and metabolites. nih.govresearchgate.net The binding of a compound to HSA can significantly affect its distribution, metabolism, and half-life. nih.gov This interaction is often studied using fluorescence spectroscopy, as HSA contains a tryptophan residue (Trp-214) whose intrinsic fluorescence can be "quenched" upon binding of a ligand.

Metabolic Fates and Biotransformation in Mammals

When ingested, pyrazine derivatives are subjected to metabolic processes aimed at detoxification and excretion. researchgate.net While the specific metabolic pathway for this compound has not been uniquely detailed, the general fate of alkyl-substituted pyrazines in mammals is well-predicted. nih.gov

The primary routes of biotransformation involve enzymatic reactions catalyzed mainly by cytochrome P-450 (CYP) enzymes. inchem.orgnih.gov These pathways include:

Side-chain oxidation: The alkyl groups (both isopropyl and methyl) attached to the pyrazine ring are susceptible to oxidation. This process can convert them into primary alcohols and subsequently into carboxylic acids. inchem.orgnih.gov

Ring hydroxylation: The pyrazine ring itself can be hydroxylated, adding a hydroxyl group to one of the carbon atoms of the ring. researchgate.net

Conjugation: Following oxidation and hydroxylation, the resulting metabolites are often conjugated with molecules like glucuronic acid or sulfate. This increases their water solubility and facilitates their excretion from the body, primarily via urine. inchem.orgresearchgate.net

These metabolic steps are common detoxication pathways for a wide range of pyrazine-based flavoring agents. researchgate.net

Ecological Roles as Semiochemicals in Communication

Insects and other organisms widely use chemical signals, or semiochemicals, for communication. Pyrazines are a significant class of compounds involved in these interactions, acting as pheromones (intraspecific communication) or allomones (interspecific, benefiting the emitter). mdpi.comwikipedia.org

There is no direct evidence identifying this compound as a semiochemical. However, the closely related compound 2-isopropyl-3-methoxypyrazine (B1215460) (IPMP) is a well-documented and potent semiochemical, particularly in coccinellid beetles (ladybirds). wikipedia.orgresearchgate.net In the invasive harlequin ladybird, Harmonia axyridis, IPMP is a key component of its defensive reflex bleed and functions as a powerful warning signal (allomone) to deter predators. wikipedia.org Furthermore, methoxypyrazines have been co-opted in some species to also function in intraspecific communication, such as inducing aggregation. wikipedia.org Given the critical role of the closely related methoxy-analog, it underscores the potential for pyrazines with similar substitution patterns to be biologically active in insect chemical ecology.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Escherichia coli |

| Staphylococcus aureus |

| 2-Isobutyl-3-methylpyrazine |

| 2-Isopropyl-5-methylpyrazine |

| 2-Isopropylpyrazine |

| Trichophyton mentagrophytes |

| Phytophthora capsici |

| Rhizoctonia solani |

| Human Serum Albumin (HSA) |

| Tryptophan |

| Cytochrome P-450 |

| Glucuronic acid |

| Sulfate |

| 2-Isopropyl-3-methoxypyrazine (IPMP) |

Industrial and Biotechnological Applications of Alkylpyrazines

Applications in the Flavor and Fragrance Industries

2-Isopropyl-3-methylpyrazine is a heterocyclic aromatic compound belonging to the pyrazine (B50134) family, which is widely recognized for its significant contributions to the flavor and fragrance sectors. ontosight.ai This compound is a colorless to pale yellow liquid known for its characteristic nutty, earthy, or sweet odor. ontosight.ai Its powerful and distinct aroma profile makes it a valuable ingredient for flavorists and perfumers.

The organoleptic properties of this compound are a key factor in its industrial use. It is described as having woody and coffee ground notes, along with earthy, green, and sulfurous taste characteristics. thegoodscentscompany.com These complex sensory attributes allow it to be used to enhance or impart specific flavor profiles in a variety of products. adv-bio.com For instance, it can be added to food items to create a more robust and desirable flavor; a patent from 1971 describes the addition of 10 parts per million (p.p.m.) of this compound to chocolate fudge candy to improve its flavor. google.com Its applications are broad, spanning the food, beverage, and perfume industries. ontosight.ai While often used to add a flavor boost, some pyrazines can be utilized for more prominent flavor notes. adv-bio.com

Table 1: Organoleptic Profile of this compound

| Property | Description | Source |

|---|---|---|

| Odor Type | Woody, Nutty, Earthy, Sweet | ontosight.aithegoodscentscompany.com |

| Odor Description | Enhanced woody and coffee grounds notes (at 0.10 % in propylene (B89431) glycol) | thegoodscentscompany.com |

| Flavor Type | Earthy, Green, Sulfurous | thegoodscentscompany.com |

| Taste Description | Earthy; green; sulfury; provides mouthfeel | thegoodscentscompany.com |

The versatility of pyrazines like this compound is also evident in their biotechnological production. They can be produced through natural means, such as extraction from vegetables or nuts, or through fermentation by microorganisms. d-nb.inforesearchgate.net This allows for their use in products marketed as natural. adv-bio.comresearchgate.net

Table 2: Documented Food Applications of this compound

| Product Category | Specific Application Example | Reference |

|---|---|---|

| Confectionery | Added to chocolate fudge candy to improve flavor. | google.com |

| General Food & Beverage | Used as a flavoring agent in various foods and beverages. | ontosight.ai |

Potential in Food Quality Enhancement and Preservation

Beyond their primary role as flavor and aroma enhancers, alkylpyrazines, including this compound, possess properties that suggest potential applications in food quality enhancement and preservation. The broader class of pyrazines is noted for effective antimicrobial characteristics, which could allow them to function as food preservatives. nih.gov Research has demonstrated that this compound exhibits both antimicrobial and antifungal properties. ontosight.ai

Studies on structurally similar alkylpyrazines provide strong evidence for this potential. For example, research on pyrazines found in cocoa and chocolate products highlights the antibacterial efficacy of several compounds against common foodborne pathogens. mdpi.com A comparison of various alkylpyrazines showed a correlation between their chemical structure and their bactericidal strength against Escherichia coli and Staphylococcus aureus. mdpi.com Although direct, extensive research on this compound as a food preservative is still emerging, the performance of its close relatives indicates a promising area for development. The use of these compounds could serve a dual purpose: enhancing the roasted, nutty flavor profile of a food product while simultaneously helping to control microbial contamination. mdpi.com

Table 3: Comparative Antimicrobial Activity of Selected Alkylpyrazines | Compound | Log P | Minimum Inhibitory Concentration (MIC) in mg/mL | | :--- | :--- | :--- | | | | E. coli | S. aureus | | 2-isopropylpyrazine | 1.281 | 7 | 13 | | 2-isopropyl-5-methylpyrazine | 1.626 | 5 | 10 | | 2-isobutylpyrazine | 1.715 | 4 | 8 | | 2-isobutyl-3-methylpyrazine (B76351) | 1.96 | 3 | 5 | | 5-isobutyl-2,3-dimethylpyrazine | 2.32 | 3 | 4 | Source: Adapted from research on alkylpyrazines in chocolate and cocoa products. mdpi.com

Exploratory Research in Pharmaceutical and Agrochemical Sectors

The unique chemical structure of this compound makes it a subject of exploratory research in sectors beyond food and fragrance. It is utilized as an intermediate or a versatile building block in the synthesis of other complex chemicals, including those for the pharmaceutical and agrochemical industries. ontosight.aibiosynth.com

While specific commercial drugs or pesticides derived directly from this compound are not widely documented, the broader pyrazine chemical family is a significant focus of research for various biological activities. researchgate.nettandfonline.com Pyrazine derivatives have been investigated for a wide range of pharmacological actions. nih.govtandfonline.com Many functionalized pyrazines have been found to possess potential as antiviral, antitumor, and anti-inflammatory agents. researchgate.netresearchgate.net

In the agrochemical sector, pyrazines are explored for their potential as natural pesticides, fungicides, and herbicides. nih.govadv-bio.com Their inherent antimicrobial properties are a defense mechanism in some plants against disease-causing bacteria and fungi. adv-bio.com Furthermore, some insects produce pyrazines as alarm pheromones, a behavior that could potentially be harnessed for pest control applications. adv-bio.com The application of pyrazines as crop protection agents is seen as a promising avenue for sustainable agriculture. adv-bio.comtugraz.at The role of this compound in this context is primarily as a foundational molecule for the synthesis of more complex, active compounds. ontosight.ai

Table 4: Potential Applications of the Pyrazine Chemical Class

| Sector | Investigated Application | Rationale / Finding | References |

|---|---|---|---|

| Pharmaceutical | Antitumor Agents | Pyrazine derivatives have been shown to inhibit tumor cell proliferation. | researchgate.net |

| Antiviral Agents | Functionalized pyrazines have demonstrated antiviral activities. | researchgate.net | |

| Anti-inflammatory | Certain pyrazine compounds and their derivatives function as suppressors of inflammation. | nih.gov | |

| Agrochemical | Insecticides / Pesticides | Pyrazines are used by some insects as alarm pheromones and can repel pests. | nih.govadv-bio.com |

| Fungicides / Herbicides | Pyrazines are naturally antimicrobial and can protect plants from fungi, weeds, and parasites. | adv-bio.comtugraz.at | |

| Corrosion Inhibitors | Pyrazine and its derivatives have been reported as effective corrosion inhibitors for industrial metals. | nih.govtaylorandfrancis.com |

Future Research Directions and Challenges in 2 Isopropyl 3 Methylpyrazine Studies

Comprehensive Elucidation of Specific Biosynthetic Pathways for 2-Isopropyl-3-methylpyrazine

A significant challenge in the study of this compound is the complete understanding of its natural formation. While it's known to be a product of amino acid metabolism, the precise enzymatic steps and intermediate compounds are not fully mapped out. researchgate.net

Two main pathways have been proposed for the biosynthesis of alkyl-substituted pyrazines. One pathway involves the amidation of an amino acid, followed by condensation with a dicarbonyl compound and subsequent methylation. oup.com Another proposed route involves the condensation of two amino acids to form a cyclic dipeptide, which then serves as a precursor. oup.com However, some studies have found evidence that contradicts the cyclic dipeptide pathway for certain pyrazines, suggesting a pathway involving the reduction of an amino acid to an aldehyde, followed by dimerization and oxidation. researchgate.net

For 2-isopropyl-3-methoxypyrazine (B1215460) (IPMP), a closely related compound, valine and isoleucine have been suggested as precursors. researchgate.net It is theorized that similar amino acid precursors are involved in the formation of this compound. Future research needs to focus on identifying the specific enzymes, such as O-methyltransferases, and the exact sequence of reactions involved in its biosynthesis in various organisms, including bacteria and plants. researchgate.net This knowledge is crucial for developing biotechnological methods for its production.

Advanced Sensory Characterization and Consumer Perception Studies

The sensory perception of this compound is complex and can be influenced by its concentration and the presence of other volatile compounds. It is often described as having nutty, earthy, or sweet notes. ontosight.ai In soy sauce, for instance, 2-isobutyl-3-methylpyrazine (B76351) contributes a green, celery-like aroma. acs.orgnih.gov

Future research should employ advanced sensory analysis techniques, such as gas chromatography-olfactometry (GC-O) and aroma extract dilution analysis (AEDA), to more precisely define its odor profile and determine its odor threshold in various food matrices. acs.orgnih.gov Furthermore, consumer perception studies are needed to understand how different consumer groups perceive its aroma and how this impacts food preferences. The use of electronic noses and tongues could also provide more objective and high-throughput sensory data. researchgate.net Understanding the relationship between the chemical structure of pyrazines and their sensory perception is a key area for future investigation. acs.org

Table 1: Sensory Descriptors of this compound and Related Compounds

| Compound | Sensory Descriptors | Food Matrix/Source |

| This compound | Nutty, earthy, sweet, woody, coffee grounds | General, Propylene (B89431) Glycol |

| 2-Isobutyl-3-methylpyrazine | Green, celery | Soy Sauce |

| 2-Isopropyl-3-methoxypyrazine (IPMP) | Earthy, pea-like | Grapes, Wine, Drinking Water |

This table is for illustrative purposes and may not be exhaustive.

Development of Sustainable and Cost-Effective Production Methods

Currently, the production of this compound relies on both chemical synthesis and extraction from natural sources. d-nb.info However, chemical synthesis often depends on fossil fuels, and natural extraction can be expensive and yield low quantities. d-nb.info The increasing demand for natural and sustainably sourced ingredients necessitates the development of alternative production methods.

Biotechnological approaches, such as fermentation using microorganisms like Bacillus subtilis or enzymatic synthesis, offer promising and environmentally friendly alternatives. researchgate.netd-nb.info Future research should focus on screening for and engineering microorganisms capable of producing high yields of this compound. Optimizing fermentation conditions, such as aeration and precursor feeding, will be crucial for maximizing production. up.ac.za The development of efficient biocatalytic processes using enzymes like aminotransferases could also provide a more sustainable and cost-effective route to this valuable flavor compound. d-nb.info A techno-economic analysis of these emerging production methods will be essential to assess their commercial viability. researchgate.net

Detailed Environmental Impact Assessment and Remediation Strategies

The widespread use of pyrazines in various industries raises questions about their environmental fate and potential impact. While some pyrazines are naturally occurring, their increased presence from industrial sources warrants investigation. researchgate.net Research is needed to understand the biodegradability of this compound in different environmental compartments, such as soil and water.

Furthermore, the presence of related compounds like 2-isopropyl-3-methoxypyrazine (IPMP) in drinking water sources is a growing concern due to their low odor thresholds. researchgate.netresearchgate.net Conventional water treatment methods have shown poor removal efficiencies for some pyrazines. researchgate.net Therefore, future research should focus on developing effective remediation strategies. Advanced oxidation processes (AOPs), such as ozonation and UV/chlorine treatment, have shown promise in degrading pyrazines in water. researchgate.netresearchgate.netnih.gov Further studies are needed to optimize these processes and assess the formation of any potentially harmful byproducts. researchgate.net Additionally, exploring bioremediation techniques using microorganisms capable of degrading pyrazines could offer a more sustainable solution.

Deeper Understanding of Biological Functions and Potential Therapeutic Uses

Beyond its role as a flavor and fragrance compound, this compound and other pyrazine (B50134) derivatives have been shown to possess various biological activities. ontosight.ai Some studies have indicated that pyrazines may have antimicrobial and antifungal properties. ontosight.aimdpi.com For instance, certain pyrazine derivatives have demonstrated bactericidal activity against E. coli and Staphylococcus aureus. mdpi.com

Future research should aim to systematically screen this compound for a broader range of biological activities, including antioxidant and potential pheromonal effects. smolecule.com Investigating the mechanisms behind its observed antimicrobial properties could lead to the development of new food preservatives or even therapeutic agents. mdpi.com However, it is crucial to conduct these studies in a controlled and systematic manner to establish a clear link between the compound and any observed biological effects.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-isopropyl-3-methylpyrazine in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (tested to EN 374 standards) and eye/face protection. Ensure gloves are leak-tight and decontaminated before reuse .

- Ventilation : Work in well-ventilated areas, especially in confined spaces, to avoid vapor accumulation (vapors are heavier than air and form explosive mixtures) .

- Hygiene : Avoid eating/drinking in workspaces, and wash hands thoroughly after handling. Store separately from food/drink containers .

Q. How can this compound be synthesized, and what are common challenges in isolating its isomers?

- Methodological Answer :

- Synthesis Route : Typically synthesized via alkylation or methoxylation of pyrazine precursors. For example, 2-methoxy-3-isopropylpyrazine isomers form during synthesis, requiring chromatographic separation (e.g., GC or HPLC) to isolate the desired product .

- Isomer Control : Optimize reaction conditions (temperature, catalyst) to favor the 2-isopropyl-3-methoxy configuration over 5- or 6-isopropyl isomers, which have similar olfactory properties but differ in application .

Q. What analytical methods are validated for detecting trace levels of this compound in complex matrices?

- Methodological Answer :

- SPME-GC-ITDMS/MS : Automated headspace solid-phase microextraction coupled with gas chromatography and ion trap tandem mass spectrometry achieves detection limits <1 ng/L in water. Parameters like NaCl concentration and extraction time must be optimized for matrices with high organic content .

- Sensory Threshold Analysis : Orthonasal detection thresholds in wine range from 0.32 ng/L (Chardonnay) to 2.29 ng/L (red blends), determined via ASTM E679 forced-choice methods .

Advanced Research Questions

Q. How do experimental design choices impact the quantification of this compound in environmental or biological samples?

- Methodological Answer :

- Matrix Effects : In wine, high tannin or sugar content can mask methoxypyrazine signals. Use matrix-matched calibration standards and internal standards (e.g., deuterated analogs) to improve accuracy .

- Sampling Protocols : For airborne vapors, employ passive samplers with Tenax® tubes, accounting for humidity and temperature effects on adsorption rates .

Q. What contradictions exist in reported detection thresholds for this compound, and how can they be resolved?

- Methodological Answer :

- Threshold Variability : Detection thresholds differ by wine type (e.g., 0.32 ng/L in Chardonnay vs. 1.56 ng/L in Gewürztraminer) and evaluation mode (orthonasal vs. retronasal). Standardize testing using ASTM E679 with panelists trained on "ladybug taint" descriptors .

- Data Harmonization : Meta-analyses should control for wine pH, ethanol content, and individual sensitivity (e.g., familiarity with off-flavors reduces thresholds) .

Q. How does this compound influence sensory profiles in wine, and what experimental models predict its interaction with other volatiles?

- Methodological Answer :

- Sensory Impact : At >1 ng/L, it suppresses fruity/floral notes and enhances vegetal (bell pepper, asparagus) or nutty attributes. Dose-response studies in model wine systems (ethanol/water/tartaric acid) isolate its effects from matrix interference .

- Synergy with Other Compounds : Use factorial design experiments to evaluate additive/synergistic effects with compounds like geosmin or 2-methylisoborneol, which co-occur in contaminated samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.